

Application Note: Solid-Phase Extraction of 3-Hydroxylidocaine from Human Urine

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Compound of Interest		
Compound Name:	3-Hydroxylidocaine	
Cat. No.:	B023898	Get Quote

Abstract

This application note details a robust and reliable protocol for the solid-phase extraction (SPE) of **3-hydroxylidocaine**, a primary metabolite of the local anesthetic lidocaine, from human urine samples. The described method utilizes a mixed-mode solid-phase extraction strategy to ensure high recovery and sample purity, making it suitable for downstream analysis by techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This protocol is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic studies, clinical and forensic toxicology, and drug metabolism research.

Introduction

Lidocaine is a widely used local anesthetic and antiarrhythmic drug. Its metabolism in the body leads to the formation of several metabolites, with **3-hydroxylidocaine** being one of the key analytes in urine for assessing lidocaine exposure and metabolism. Accurate quantification of **3-hydroxylidocaine** in urine is crucial for a variety of research and clinical applications. However, the complex nature of urine as a biological matrix necessitates an effective sample preparation method to remove interfering substances and concentrate the analyte of interest. Solid-phase extraction (SPE) is a highly effective technique for this purpose, offering superior sample cleanup compared to simple liquid-liquid extraction. This protocol provides a detailed methodology for the selective isolation of **3-hydroxylidocaine** from human urine using mixed-mode SPE.



Data Presentation

The following table summarizes the typical quantitative performance parameters that can be expected with this solid-phase extraction protocol when coupled with an appropriate analytical method like LC-MS/MS. The data presented are synthesized from studies on lidocaine and its metabolites.[1]

Parameter	Value
Recovery	> 85%
Limit of Detection (LOD)	0.5 - 2.0 ng/mL
Limit of Quantification (LOQ)	1.5 - 6.0 ng/mL
Linearity (r²)	≥ 0.99
Precision (%RSD)	< 15%

Experimental Protocol Materials and Reagents

- Mixed-mode Cation Exchange SPE Cartridges (e.g., Strata-X-C, Oasis MCX)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Deionized Water (18 MΩ·cm)
- Formic Acid (≥98%)
- Ammonium Hydroxide (concentrated)
- Phosphate Buffer (0.1 M, pH 6.0)
- β-glucuronidase enzyme (if conjugated metabolites are of interest)
- Centrifuge



- SPE Vacuum Manifold
- Nitrogen Evaporator

Sample Pre-treatment

- Allow urine samples to thaw to room temperature and vortex to ensure homogeneity.
- Centrifuge the urine sample at approximately 4,500 rpm for 5 minutes to pellet any particulate matter.[2]
- (Optional, for total 3-hydroxylidocaine) To 1 mL of the urine supernatant, add 0.5 mL of 0.1 M phosphate buffer (pH 6.0) and an appropriate volume of β-glucuronidase solution.
 Incubate at 40-60°C for at least 1 hour to hydrolyze glucuronide conjugates.
- If not performing hydrolysis, dilute 1 mL of the urine supernatant with 1 mL of 0.1 M phosphate buffer (pH 6.0).
- Acidify the sample by adding a small volume of formic acid to adjust the pH to approximately
 4.

Solid-Phase Extraction (SPE) Procedure

- Conditioning: Condition the mixed-mode SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water through the sorbent bed. Do not allow the cartridge to go dry.
- Equilibration: Equilibrate the cartridge with 2 mL of 0.1 M phosphate buffer (pH 6.0).
- Sample Loading: Load the pre-treated urine sample onto the SPE cartridge at a slow and steady flow rate (approximately 1-2 mL/min).
- Washing:
 - Wash the cartridge with 2 mL of deionized water to remove salts and other polar impurities.



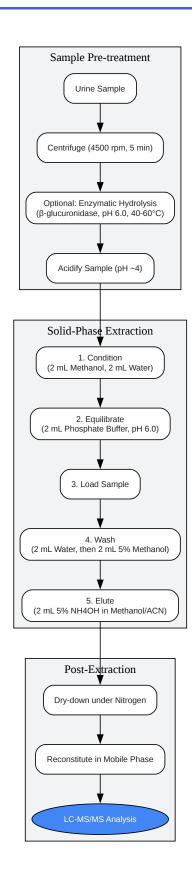
 Wash the cartridge with 2 mL of a weak organic solvent, such as 5% methanol in water, to remove less polar interferences.

• Elution:

- Dry the cartridge under vacuum for 5-10 minutes to remove any residual wash solvents.
- Elute the 3-hydroxylidocaine from the cartridge using 2 mL of a basic organic solvent mixture. A common elution solvent is 5% ammonium hydroxide in a mixture of methanol and acetonitrile (e.g., 50:50 v/v).
- Dry-down and Reconstitution:
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.
 - Reconstitute the dried residue in a small, precise volume (e.g., 100-200 μL) of the initial mobile phase of the analytical method (e.g., 10% acetonitrile in water with 0.1% formic acid).
 - Vortex the reconstituted sample and transfer it to an autosampler vial for analysis.

Mandatory Visualization





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Caption: Workflow for the solid-phase extraction of **3-hydroxylidocaine** from urine.



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References

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- 2. Analysis of urine for drugs of abuse using mixed-mode solid-phase extraction and gas chromatography-mass spectrometry PubMed [pubmed.ncbi.nlm.nih.gov]
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